molecular formula C23H26N2O5 B12325720 dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate

dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate

Cat. No.: B12325720
M. Wt: 410.5 g/mol
InChI Key: WLIDZKOEMWHMRI-UHFFFAOYSA-N
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Description

This compound is a structurally complex diazahexacyclic molecule featuring a fused polycyclic framework with ester functional groups at positions 4 and 4. The hexacyclic architecture may enhance binding affinity to biological targets compared to simpler bicyclic or tricyclic analogs, though this requires empirical validation.

Properties

IUPAC Name

dimethyl 17-oxo-5,14-diazahexacyclo[12.4.3.01,13.04,12.06,11.012,16]henicosa-6,8,10-triene-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-19(27)22-10-9-21-8-5-11-24-13-15(17(26)12-21)23(22,18(21)24)14-6-3-4-7-16(14)25(22)20(28)30-2/h3-4,6-7,15,18H,5,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIDZKOEMWHMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC34CCCN5C3C1(C(C5)C(=O)C4)C6=CC=CC=C6N2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: 1,3-Dioxolane Dicarboxylates

describes dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) and its racemic counterpart (Compound 8). Key comparisons include:

Property Target Compound Compound 7 Compound 8
Core Structure Hexacyclic with diaza and oxo groups Bicyclic 1,3-dioxolane Bicyclic 1,3-dioxolane (racemic)
Functional Groups Two methyl esters, 17-oxo, diaza moieties Two methyl esters, 2-hydroxyphenyl group Same as Compound 7 (racemic form)
Stereochemistry Multiple chiral centers (1R,4S,12R,13S,16R) Enantiomerically pure (>99% ee) Racemic mixture
Biological Activity Not reported MIC range: 4.8–5000 µg/mL (antibacterial) MIC range: 4.8–5000 µg/mL (antifungal)

The diaza and oxo groups may also enhance hydrogen-bonding interactions with biological targets compared to the hydroxylphenyl group in Compound 7 .

Bioactivity Profile

While the target compound’s activity is unspecified, Compound 7 and 8 exhibit broad-spectrum antimicrobial effects (MIC values as low as 4.8 µg/mL against S. aureus and C. albicans). The hexacyclic compound’s diaza moieties could mimic transition-state analogs in enzymatic pathways (e.g., protease inhibition), but this hypothesis remains untested .

Biological Activity

Dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate is a complex organic compound with potential biological activities that have garnered attention in various fields of research including pharmacology and medicinal chemistry. This article reviews its biological activity based on diverse sources and presents relevant case studies and research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by multiple nitrogen atoms and a series of fused rings. Its molecular formula is C23H30N2O5, and it is classified under the category of diaza compounds which are known for their diverse biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance:

  • Case Study : A study investigating the antimicrobial effects of diaza compounds found that derivatives similar to dimethyl (1R,4S,12R,13S,16R) displayed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound is another area of interest:

  • Research Findings : In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
  • Table 1: Summary of Anticancer Studies
Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

  • Case Study : A recent investigation into the neuroprotective properties of similar diaza compounds showed promise in reducing oxidative stress in neuronal cells .
  • Mechanism : This effect is attributed to the ability to scavenge free radicals and modulate signaling pathways involved in neuroinflammation.

Pharmacokinetics

Understanding the pharmacokinetics of dimethyl (1R,4S,12R,13S,16R) is crucial for evaluating its therapeutic potential:

  • Absorption : Preliminary data suggest that the compound exhibits moderate absorption when administered orally.
  • Metabolism : It undergoes hepatic metabolism primarily through cytochrome P450 enzymes.
  • Excretion : Renal excretion appears to be the primary route for elimination.

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